molecular formula C10H13NO4S2 B12710801 5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone CAS No. 111711-67-2

5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone

Cat. No.: B12710801
CAS No.: 111711-67-2
M. Wt: 275.3 g/mol
InChI Key: XXDYMSGLQVUDLM-UHFFFAOYSA-N
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Description

5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone is a chemical compound with the molecular formula C10H13NO4S2 and a molecular weight of 275.34 g/mol . This compound is characterized by the presence of an ethoxy group, a thienylsulfonyl group, and a pyrrolidinone ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone typically involves the reaction of 3-thienylsulfonyl chloride with 5-ethoxy-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and modulate gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone is unique due to the presence of the ethoxy group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

111711-67-2

Molecular Formula

C10H13NO4S2

Molecular Weight

275.3 g/mol

IUPAC Name

5-ethoxy-1-thiophen-3-ylsulfonylpyrrolidin-2-one

InChI

InChI=1S/C10H13NO4S2/c1-2-15-10-4-3-9(12)11(10)17(13,14)8-5-6-16-7-8/h5-7,10H,2-4H2,1H3

InChI Key

XXDYMSGLQVUDLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CSC=C2

Origin of Product

United States

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